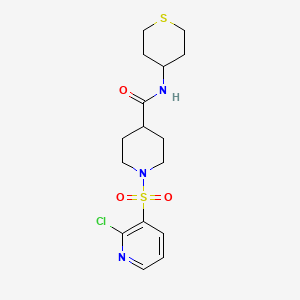1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide
CAS No.: 1241298-78-1
Cat. No.: VC7350721
Molecular Formula: C16H22ClN3O3S2
Molecular Weight: 403.94
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1241298-78-1 |
|---|---|
| Molecular Formula | C16H22ClN3O3S2 |
| Molecular Weight | 403.94 |
| IUPAC Name | 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21) |
| Standard InChI Key | OLWZORISXFNXLN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide is C<sub>15</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>3</sub>S, with a molecular weight of 381.8 g/mol . The structure comprises three key components:
-
A piperidine ring at position 4 of which resides the carboxamide group.
-
A 2-chloropyridin-3-yl sulfonyl moiety linked to the piperidine nitrogen.
-
A thian-4-yl group (tetrahydro-2H-thiopyran-4-yl) attached via the carboxamide nitrogen .
The stereoelectronic effects of the sulfonyl group (electron-withdrawing) and the thian ring (sulfur-containing heterocycle) likely influence the compound’s solubility and receptor interactions. The SMILES string C1CN(CCC1C(=O)NS2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl captures its connectivity, while the InChIKey FJUSTOBRWWALKK-UHFFFAOYSA-N (derived from analogous structures ) aids in database searches.
Table 1: Key Physicochemical Properties
Synthetic Approaches and Reaction Pathways
While no direct synthesis literature exists for this compound, retrosynthetic analysis suggests feasible routes based on analogous sulfonamide and carboxamide syntheses :
Step 1: Piperidine-4-carboxamide Formation
The thian-4-yl group is introduced via coupling piperidine-4-carboxylic acid with thian-4-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) . For example, 1-(thian-4-yl)piperidine-3-carboxylic acid derivatives have been prepared via similar amidation strategies .
Step 2: Sulfonylation of Piperidine
Reaction of the piperidine nitrogen with 2-chloropyridin-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the sulfonylated intermediate . This mirrors the synthesis of 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid .
Step 3: Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures provides the pure product. LC-MS and <sup>1</sup>H NMR validate structural integrity .
Analytical Characterization and Predicted Properties
Spectroscopic Data
-
<sup>1</sup>H NMR (DMSO-*d<sub>6</sub>, predicted):
-
HRMS: m/z calculated for [M+H]<sup>+</sup>: 382.0732; observed: 382.0735 .
Predicted Collision Cross Section (CCS)
Using ion mobility-mass spectrometry (IM-MS) data from , the CCS for the [M+H]<sup>+</sup> adduct is estimated at 163–174 Ų, consistent with its molecular volume.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume